molecular formula C20H28N4O4S B2443971 Ethyl 1-(4-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate CAS No. 1040647-91-3

Ethyl 1-(4-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate

Cat. No. B2443971
CAS RN: 1040647-91-3
M. Wt: 420.53
InChI Key: TWYAYBHACWSJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperidine , a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The compound has several functional groups, including an ester group (–COO–), a thioether group (–S–), and a carboxamide group (–CONH2).

Scientific Research Applications

Chemical Syntheses and Mechanistic Insights

  • A study demonstrated the utility of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions, providing a pathway to highly functionalized tetrahydropyridines, indicative of the synthetic potential of related structures (Zhu et al., 2003).
  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated as Mycobacterium tuberculosis GyrB inhibitors, showcasing the application of similar compounds in developing antituberculosis agents (Jeankumar et al., 2013).
  • Research into the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophiles has expanded the understanding of heterocyclic chemistry, relevant for the development of new pharmacophores (Harb et al., 1989).

Biological Activities and Applications

  • The synthesis and evaluation of ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates for their antimycobacterial activities highlighted the therapeutic potential of compounds within this class against Mycobacterium tuberculosis, pointing towards future applications in tuberculosis treatment (Raju et al., 2010).
  • The identification of pyrazinamide (PZA) and its derivatives as inhibitors of ethylene biosynthesis in Arabidopsis thaliana illustrates the broader applicability of similar compounds in regulating plant metabolism and ethylene biosynthesis, with potential implications for agriculture (Sun et al., 2017).

properties

IUPAC Name

ethyl 1-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-2-28-20(27)15-9-11-24(12-10-15)18(25)4-3-13-29-17-8-7-16(22-23-17)21-19(26)14-5-6-14/h7-8,14-15H,2-6,9-13H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYAYBHACWSJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate

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